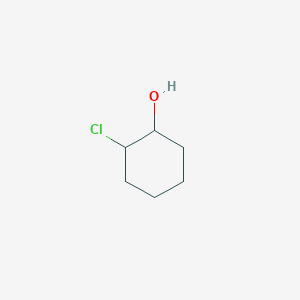
Methyl-Sorbat
Übersicht
Beschreibung
Methyl sorbate, also known as methyl (2E,4E)-hexa-2,4-dienoate, is an ester of sorbic acid. It is a colorless to light yellow liquid with a fruity, sweet, anise-like odor. The molecular formula of methyl sorbate is C7H10O2, and it has a molecular weight of 126.15 g/mol . This compound is commonly used in the food industry as a flavoring agent and preservative due to its antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Methyl sorbate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Methyl sorbate, a derivative of sorbic acid, is primarily used as a food preservative . Its primary targets are microorganisms, particularly bacteria such as Escherichia coli . The compound inhibits microbial growth, thereby preventing spoilage and extending the shelf life of food products .
Mode of Action
It is known that sorbates, in general, interfere with various cellular processes in microorganisms, including energy production and nutrient uptake . This disruption of essential functions leads to the inhibition of microbial growth .
Biochemical Pathways
This interference disrupts the normal functioning of the microorganisms, leading to their inability to grow and reproduce .
Result of Action
The primary result of methyl sorbate’s action is the inhibition of microbial growth . By disrupting essential cellular processes, the compound prevents microorganisms from growing and reproducing . This antimicrobial action makes methyl sorbate an effective preservative in food products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorbic acid to methyl sorbate .
Industrial Production Methods: In industrial settings, methyl sorbate is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting methyl sorbate is purified through distillation. The industrial process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions .
Common Reagents and Conditions:
Hydrogenation: Methyl sorbate can be hydrogenated to produce methyl hexanoate using a catalyst such as palladium on carbon under mild conditions (1 MPa, 60°C).
Major Products Formed:
Hydrogenation: Methyl hexanoate
Oxidation: Sorbic acid
Substitution: Substituted esters
Vergleich Mit ähnlichen Verbindungen
Ethyl sorbate: An ester of sorbic acid with similar antimicrobial properties but different physical and chemical characteristics.
Sorbic acid: The parent compound of methyl sorbate, widely used as a preservative in the food industry.
Uniqueness: Methyl sorbate’s unique combination of antimicrobial properties and pleasant odor makes it particularly valuable as a flavoring agent and preservative in the food industry .
Eigenschaften
CAS-Nummer |
1515-80-6 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
methyl (2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |
InChI-Schlüssel |
KWKVAGQCDSHWFK-DNVGVPOPSA-N |
SMILES |
CC=CC=CC(=O)OC |
Isomerische SMILES |
C/C=C\C=C\C(=O)OC |
Kanonische SMILES |
CC=CC=CC(=O)OC |
Dichte |
0.933-0.938 |
Key on ui other cas no. |
1515-80-6 |
Physikalische Beschreibung |
colourless to light yellow liquid; fruity, sweet, anise aroma |
Löslichkeit |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)

